(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049743-86-3
VCID: VC3778398
InChI: InChI=1S/C13H14N2O2.ClH/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9;/h1-4,9,12,15H,5-6,8H2,(H,16,17);1H/t9-,12+;/m1./s1
SMILES: C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N.Cl
Molecular Formula: C13H15ClN2O2
Molecular Weight: 266.72 g/mol

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 1049743-86-3

Cat. No.: VC3778398

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride - 1049743-86-3

Specification

CAS No. 1049743-86-3
Molecular Formula C13H15ClN2O2
Molecular Weight 266.72 g/mol
IUPAC Name (2S,4R)-4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H14N2O2.ClH/c14-7-11-4-2-1-3-10(11)5-9-6-12(13(16)17)15-8-9;/h1-4,9,12,15H,5-6,8H2,(H,16,17);1H/t9-,12+;/m1./s1
Standard InChI Key CCANPXGPMAXDIM-KATIXKQHSA-N
Isomeric SMILES C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CC=C2C#N.Cl
SMILES C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N.Cl
Canonical SMILES C1C(CNC1C(=O)O)CC2=CC=CC=C2C#N.Cl

Introduction

Nomenclature and Synonyms

According to available data, common synonyms include:

  • (R)-γ-(2-cyano-benzyl)-L-ProHCl

  • trans-4-(2-Cyanobenzyl)-L-proline hydrochloride

  • (2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylicacid HCl

  • (2S,4R)-4-[(2-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Each of these names highlights different aspects of the compound's structure. The first synonym employs amino acid nomenclature, identifying the compound as a derivative of L-proline (Pro) with a (R)-γ-(2-cyano-benzyl) substitution. This approach emphasizes its relationship to naturally occurring amino acids. The second synonym uses the descriptor "trans" to indicate the relative stereochemistry of the substituents at positions 2 and 4 of the pyrrolidine ring, providing information about their spatial arrangement. The remaining synonyms are variations of the IUPAC name, with the final one specifically highlighting the phenyl group within the benzyl moiety by using "(2-cyanophenyl)methyl" rather than "2-cyanobenzyl."

Understanding these various naming conventions is important for comprehensive literature searches and proper identification of the compound across different databases and resources. The diversity in nomenclature also reflects the compound's relevance in various fields of chemistry, from amino acid chemistry to medicinal chemistry and organic synthesis.

Structural Characteristics

The structure of (2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is defined by several key features that contribute to its chemical behavior and potential applications. The backbone of the compound is a pyrrolidine ring, which is a saturated five-membered nitrogen-containing heterocycle. This ring serves as the core scaffold to which other functional groups are attached in specific spatial arrangements.

The compound possesses two stereocenters: one at the 2-position with an S-configuration and another at the 4-position with an R-configuration . This specific (2S,4R) stereochemistry is crucial for the compound's three-dimensional structure and likely plays a significant role in any biological activity it may exhibit. At the 2-position, a carboxylic acid group (-COOH) is present, which contributes to the compound's acidic properties and provides a site for potential derivatization or conjugation in synthetic applications .

The distinguishing feature of this compound is the 2-cyanobenzyl substituent at the 4-position of the pyrrolidine ring . This consists of a benzene ring with a cyano group (-C≡N) at the ortho position, connected to the pyrrolidine ring via a methylene (-CH2-) bridge. The cyano group is particularly interesting from a medicinal chemistry perspective as it introduces a polar, linear functional group capable of engaging in hydrogen bonding interactions. Cyano groups are also known to have electronic effects that can influence the reactivity of neighboring atoms and groups.

As a hydrochloride salt, the pyrrolidine nitrogen is protonated, creating a positively charged ammonium center balanced by a chloride counterion. This salt formation has several implications for the compound's properties:

  • Enhanced water solubility compared to the free base form

  • Altered physicochemical properties such as melting point and crystallinity

  • Potentially improved stability for storage and handling

  • Modified acid-base behavior due to the protonated nitrogen

The particular combination of the (2S,4R) stereochemistry, the 2-cyanobenzyl substituent, and the salt form distinguishes this compound from related pyrrolidine derivatives and likely contributes to its specific applications in research and potential pharmaceutical development.

Physical and Chemical Properties

As a hydrochloride salt of an amino acid derivative, the compound is likely to exist as a crystalline solid at room temperature. Pyrrolidine hydrochloride salts typically appear as white to off-white crystalline powders. The salt form significantly affects the compound's solubility profile, with enhanced solubility in water and polar solvents compared to the free base. The compound likely exhibits good solubility in water, lower alcohols (methanol, ethanol), and polar aprotic solvents such as DMSO and DMF.

The presence of both a carboxylic acid group and a protonated amine gives the compound zwitterionic characteristics at certain pH values. This amphoteric nature would result in a complex pH-dependent solubility profile. In acidic conditions, the carboxylic acid would be protonated, while the pyrrolidine nitrogen would remain protonated. In neutral to slightly basic conditions, the carboxylic acid might deprotonate while the pyrrolidine nitrogen remains protonated. At higher pH values, both groups might be deprotonated.

  • The acidity of the carboxylic acid group, potentially increasing it slightly

  • The basicity of the pyrrolidine nitrogen, potentially decreasing it

  • The reactivity of the benzyl carbon, making it more susceptible to nucleophilic attack

In terms of stability, hydrochloride salts of amines are generally stable compounds, but may be hygroscopic, requiring storage in dry conditions. The compound would likely be sensitive to strong oxidizing agents and prolonged exposure to high temperatures. For long-term storage, protection from light, moisture, and heat would be recommended to prevent degradation.

Spectroscopically, the compound would exhibit characteristic infrared absorption bands for the carboxylic acid (~1700-1725 cm⁻¹), cyano group (~2200-2250 cm⁻¹), and protonated amine functionalities. In NMR spectroscopy, the chiral centers would create complex splitting patterns for adjacent protons, offering valuable diagnostic features for structural confirmation.

ManufacturerProduct NumberProduct DescriptionCAS NumberPackagingPrice (USD)Updated
AK Scientific1148AA(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylicacid hydrochloride1049743-86-3250mg$9972021-12-16
AK Scientific1148AA(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylicacid hydrochloride1049743-86-31g$24242021-12-16
Alichem1049743863(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylicacid hydrochloride1049743-86-31g$678.242021-12-16
ChemenuCM198171(2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylicacid hydrochloride 95%1049743-86-31g$7292021-12-16
CrysdotCD21019262(2S,4R)-4-(2-Cyanobenzyl)pyrrolidine-2-carboxylicacid hydrochloride 95+%1049743-86-31g$7722021-12-16

This pricing data reveals several notable aspects of the commercial market for this compound:

First, the significant price range, from approximately $678 to $2424 per gram, indicates variability in production methods, scale, or purification standards among different suppliers. The substantial cost per gram positions this as a high-value specialty chemical rather than a bulk reagent, suggesting its primary applications are in research and development rather than large-scale industrial processes.

Second, some suppliers specifically note purity levels (e.g., "95%" or "95+%"), highlighting the importance of chemical purity for research applications. Researchers requiring the highest purity standards for sensitive applications might need to consider these specifications alongside price when selecting a supplier.

Third, the availability of smaller quantities (250mg) at AK Scientific, though at a higher per-unit cost, offers flexibility for researchers needing to conduct preliminary studies or requiring only small amounts of the compound. This tiered pricing structure is typical for specialty research chemicals.

As a research tool, this compound might serve as a reference standard in analytical methods, particularly those involving chiral separation techniques. Its defined stereochemistry and distinctive structural features make it suitable for method development and validation in chromatographic and spectroscopic applications.

Biological Activity and Pharmacology

Pyrrolidine-2-carboxylic acid derivatives have shown diverse biological activities, largely influenced by their structural similarity to proline, an essential amino acid involved in various biological processes. The specific stereochemistry (2S,4R) of this compound suggests its biological interactions would be highly stereoselective, potentially offering advantages in terms of target specificity and reduced off-target effects.

Several structural features of this compound contribute to its potential biological activity:

The 2-cyanobenzyl group at the 4-position introduces a cyano functionality that can act as a hydrogen bond acceptor in protein binding sites. Cyano groups are commonly incorporated into pharmaceutical compounds to enhance binding affinity and specificity. The aromatic ring can participate in π-π stacking interactions with aromatic amino acid residues in proteins, contributing to binding stability and selectivity. The positioning of the cyano group at the ortho position of the benzyl group creates a specific spatial arrangement that may be crucial for interaction with complementary binding pockets in target proteins.

The pyrrolidine ring itself confers conformational rigidity to the molecule, which can be advantageous for binding to biological targets by reducing the entropic penalty associated with adopting a bound conformation. The carboxylic acid group provides opportunities for ionic interactions with positively charged residues or hydrogen bonding networks within target proteins.

While specific pharmacological targets remain to be elucidated, structurally related pyrrolidine derivatives have shown activity in several therapeutic areas that might guide future investigations:

  • Enzyme inhibition, particularly of proteases and peptidases that recognize proline-containing substrates

  • Modulation of neurotransmitter systems, including potential effects on glutamatergic or dopaminergic pathways

  • Anti-inflammatory activity through various mechanisms, including cytokine modulation

  • Potential anticancer properties through inhibition of specific enzymes involved in cell proliferation

The salt form of the compound (hydrochloride) would influence its pharmacokinetic properties, potentially enhancing water solubility and absorption compared to the free base form. This could be advantageous for certain routes of administration and formulation approaches.

Comprehensive pharmacological profiling, including binding assays, functional studies, and in vivo evaluations, would be necessary to fully characterize the biological activity of this compound and assess its potential therapeutic applications.

Current Research and Future Perspectives

In medicinal chemistry research, compounds with defined stereochemistry like this one continue to be valuable tools for exploring structure-activity relationships. The specific 2S,4R configuration, combined with the 2-cyanobenzyl substituent, creates a unique three-dimensional arrangement that may interact selectively with biological targets. Future research might focus on systematic modification of this scaffold to optimize activity against specific targets or to improve pharmacokinetic properties.

The field of asymmetric synthesis remains an active area of research, where compounds with defined stereochemistry serve as chiral building blocks or auxiliaries. Future investigations might explore the utility of this compound or its derivatives in stereoselective reactions, particularly those involving nitrogen-containing heterocycles relevant to pharmaceutical development.

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